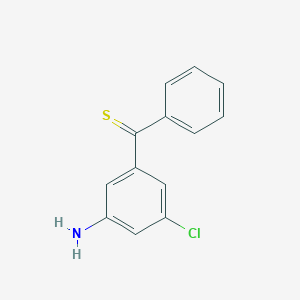
Methanethione, (3-amino-5-chlorophenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanethione, (3-amino-5-chlorophenyl)phenyl- is a chemical compound with the molecular formula C13H10ClNS and a molecular weight of 247.7432 . This compound is characterized by the presence of a methanethione group attached to a phenyl ring, which is further substituted with an amino group at the 3-position and a chlorine atom at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Methanethione, (3-amino-5-chlorophenyl)phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-chlorophenylboronic acid with phenylmethanethione under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methanethione, (3-amino-5-chlorophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.
Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides, while the chloro group can be substituted with nucleophiles like hydroxide or alkoxide ions to form phenols or ethers.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methanethione, (3-amino-5-chlorophenyl)phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Methanethione, (3-amino-5-chlorophenyl)phenyl- is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new drugs with improved efficacy and safety profiles.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of Methanethione, (3-amino-5-chlorophenyl)phenyl- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied. Researchers use various techniques, including molecular docking and biochemical assays, to elucidate the mechanism of action and identify the key interactions responsible for its effects.
Comparaison Avec Des Composés Similaires
Methanethione, (3-amino-5-chlorophenyl)phenyl- can be compared with other similar compounds, such as:
Methanone, (2-amino-5-chlorophenyl)phenyl-: This compound has a similar structure but differs in the position of the amino group.
Indole derivatives: Indole derivatives, such as indole-3-acetic acid, share some structural similarities with Methanethione, (3-amino-5-chlorophenyl)phenyl-.
The uniqueness of Methanethione, (3-amino-5-chlorophenyl)phenyl- lies in its specific substitution pattern and the presence of the methanethione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
758686-28-1 |
|---|---|
Formule moléculaire |
C13H10ClNS |
Poids moléculaire |
247.74 g/mol |
Nom IUPAC |
(3-amino-5-chlorophenyl)-phenylmethanethione |
InChI |
InChI=1S/C13H10ClNS/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
Clé InChI |
OKLWGABGXWZTLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S)C2=CC(=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
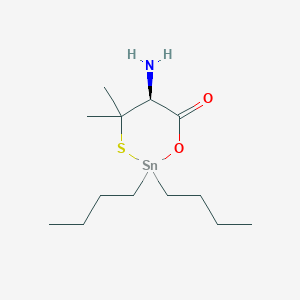
methanone](/img/structure/B14230294.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
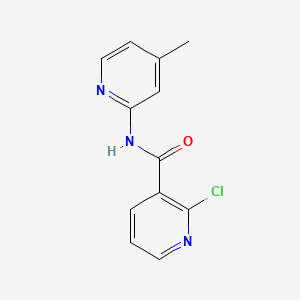

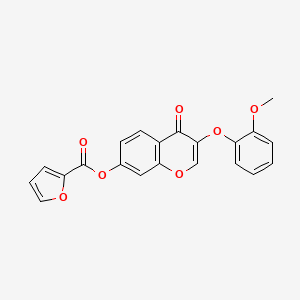
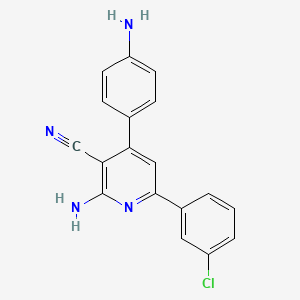
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)

